Welcome to the BenchChem Online Store!
molecular formula C8H15NO3 B1370867 Ethyl 5-hydroxypiperidine-3-carboxylate CAS No. 915230-04-5

Ethyl 5-hydroxypiperidine-3-carboxylate

Cat. No. B1370867
M. Wt: 173.21 g/mol
InChI Key: IRFBFQHDDSNPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06953805B2

Procedure details

Anhydrous HCl was bubbled through a suspension of (±)-5-hydroxypiperidine-3-carboxylic acid (5.6 g, 38.6 mmol) (according to the procedures as disclosed in J. Med. Chem., 25, 1157-1162, (1982)), cooled to 0° C. in EtOH (100 mL), until saturation was reached. The reaction mixture was warmed to room temperature, stirred overnight, then concentrated in vacuo. The crude salt was cooled to 0° C. in CHCl3 (80 mL), and anhydrous NH3 was bubbled through the solution. The resulting white precipitate was removed by vacuum filtration, and the filtrate was concentrated in vacuo to provide 6.6 g (99%) of (±) ethyl 5-hydroxypiperidine-3-carboxylate as a pale yellow oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH:3]1[CH2:8][NH:7][CH2:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.[CH3:12][CH2:13]O>>[OH:2][CH:3]1[CH2:8][NH:7][CH2:6][CH:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5.6 g
Type
reactant
Smiles
OC1CC(CNC1)C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The crude salt was cooled to 0° C. in CHCl3 (80 mL)
CUSTOM
Type
CUSTOM
Details
anhydrous NH3 was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was removed by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1CC(CNC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.